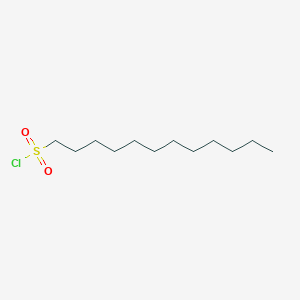

1-Dodecanesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94098. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dodecane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBULHKIPTBIZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044500 | |

| Record name | Dodecane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10147-40-7 | |

| Record name | 1-Dodecanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10147-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylsulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane-1-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYLSULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G45GS200PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Dodecanesulfonyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 1-dodecanesulfonyl chloride. It includes a summary of quantitative data, experimental protocols for determining these properties, and a visualization of a common synthetic application.

Core Physical Properties

This compound is a solid organic compound that is sensitive to moisture.[1][2] Key physical data are summarized in the table below.

| Physical Property | Value | Units |

| Molecular Formula | C₁₂H₂₅ClO₂S | |

| Molecular Weight | 268.84 | g/mol |

| Melting Point | 41-42 | °C |

| Boiling Point | 126-130 (at 4 mmHg) | °C |

| Density | 1.04 | g/cm³ |

| Appearance | White to cream to pale yellow solid |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are standard laboratory procedures for organic solids.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[3] This property is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

-

Capillary tubes

-

Mortar and pestle[4]

-

Spatula[3]

-

Thermometer[4]

Procedure:

-

Grind a small amount of this compound into a fine powder using a mortar and pestle.[4]

-

Pack the powdered sample into a capillary tube to a height of about 1-2 cm by tapping the sealed end of the tube on a hard surface.[5]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.[4]

-

Decrease the heating rate to about 2°C per minute to allow for accurate observation.[4]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[4]

-

Record the temperature at which the last crystal of the solid melts (the end of the melting range).[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For compounds that decompose at their atmospheric boiling point, the boiling point is determined under reduced pressure.

Apparatus:

-

Capillary tube, sealed at one end[9]

-

Thermometer[7]

-

Vacuum source and manometer (for reduced pressure determination)

Procedure:

-

Place a small amount of liquid this compound (melted if necessary) into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.[9]

-

Attach the test tube to a thermometer and place the assembly in a heating block or oil bath.[8]

-

If determining the boiling point under reduced pressure, connect the apparatus to a vacuum source and manometer.

-

Heat the apparatus slowly and evenly.[9]

-

Observe the capillary tube. A slow stream of bubbles will emerge from the open end.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[10]

Density Determination

The density of a substance is its mass per unit volume.[11] For a solid, this can be determined by measuring its mass and the volume of a liquid it displaces.[12]

Apparatus:

-

Analytical balance[11]

-

A liquid in which this compound is insoluble (e.g., water, though it may react slowly)

Procedure (by displacement):

-

Weigh a sample of solid this compound using an analytical balance.[14]

-

Partially fill a graduated cylinder with a liquid in which the solid is insoluble and record the initial volume (V1).[12]

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.[14]

-

Record the final volume (V2).[12]

-

The volume of the solid is the difference between the final and initial volumes (V = V2 - V1).[12]

-

Calculate the density using the formula: Density = Mass / Volume.[11]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.[15]

Apparatus:

-

Test tubes[16]

-

Spatula[15]

-

Vortex mixer or stirring rod[15]

-

A range of solvents (e.g., water, ethanol, diethyl ether, acetone)[16]

Procedure:

-

Place a small, measured amount (e.g., 25 mg) of this compound into a test tube.[16]

-

Add a small volume (e.g., 0.75 mL) of the chosen solvent to the test tube in portions.[16]

-

After each addition, vigorously shake or stir the mixture for a set period (e.g., 60 seconds).[15][16]

-

Observe whether the solid dissolves completely. If it does, the compound is soluble in that solvent under the tested conditions.[15]

-

If the compound is soluble in water, the pH of the resulting solution can be tested with litmus paper to determine if it is acidic or basic.[17]

Synthetic Application Workflow

This compound is a versatile reagent in organic synthesis, commonly used to introduce the dodecanesulfonyl group. A frequent application is the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.[18][19][20]

Caption: Synthetic workflow for the reaction of this compound.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 10147-40-7 [amp.chemicalbook.com]

- 3. pennwest.edu [pennwest.edu]

- 4. almaaqal.edu.iq [almaaqal.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. byjus.com [byjus.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 12. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 13. mt.com [mt.com]

- 14. wjec.co.uk [wjec.co.uk]

- 15. chem.ws [chem.ws]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-Dodecanesulfonyl Chloride for Researchers and Drug Development Professionals

An authoritative overview of 1-Dodecanesulfonyl Chloride, detailing its chemical properties, synthesis, and applications in proteomics and drug development, with a focus on its role as a derivatizing agent for sensitive analysis of amino acids and peptides.

Introduction

This compound, a member of the sulfonyl chloride family, is a reactive organic compound with significant applications in chemical synthesis and analytical chemistry. Its utility is primarily derived from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity makes it a valuable reagent for the derivatization of biomolecules, enhancing their detectability and separation in various analytical techniques. This guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, synthesis, and a detailed examination of its application in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis.

Chemical Structure and Identification

This compound consists of a twelve-carbon alkyl chain (dodecyl group) attached to a sulfonyl chloride functional group.

Chemical Structure:

CH₃(CH₂)₁₁SO₂Cl

CAS Number: 10147-40-7[1]

This unique combination of a long, nonpolar alkyl chain and a highly reactive sulfonyl chloride group imparts specific solubility and reactivity characteristics to the molecule.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₅ClO₂S | [1] |

| Molecular Weight | 268.84 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 35-39 °C | |

| Boiling Point | 165-167 °C at 2 mmHg | |

| Density | 1.044 g/cm³ | |

| Solubility | Soluble in organic solvents such as dichloromethane and tetrahydrofuran. Reacts with water. |

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidative chlorination of 1-dodecanethiol. This process transforms the thiol group into a sulfonyl chloride.

Synthesis of this compound.

Experimental Protocol: Synthesis from 1-Dodecanethiol

This protocol describes a general method for the synthesis of alkanesulfonyl chlorides from the corresponding alkanethiols.

Materials:

-

1-Dodecanethiol

-

Glacial acetic acid

-

Chlorine gas

-

Ice

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve 1-dodecanethiol in glacial acetic acid.

-

Cool the reaction mixture in an ice-water bath to maintain a temperature between 0 and 5 °C.

-

Bubble chlorine gas through the stirred solution. The reaction is exothermic, so the rate of chlorine addition should be controlled to keep the temperature below 10 °C.

-

Continue the chlorine addition until the reaction is complete, which can be monitored by the disappearance of the thiol starting material using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-water to precipitate the crude this compound.

-

Extract the product with dichloromethane.

-

Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound product.

Note: This reaction should be performed in a well-ventilated fume hood due to the use of chlorine gas and the evolution of hydrochloric acid.

Applications in Proteomics and Drug Development

This compound is a valuable tool in proteomics and related fields, primarily for the chemical modification of peptides and amino acids.[1] This derivatization is often a prerequisite for enhancing the analytical performance of techniques like HPLC and mass spectrometry.

Derivatization of Amino Acids for HPLC Analysis

The primary amino groups of amino acids are nucleophilic and react with the electrophilic sulfonyl chloride group of this compound to form stable sulfonamide derivatives. This process, known as derivatization or tagging, imparts several advantageous properties to the amino acids:

-

Increased Hydrophobicity: The long dodecyl chain significantly increases the hydrophobicity of the amino acid, leading to better retention and separation on reversed-phase HPLC columns.

-

Enhanced UV-Vis or Fluorescence Detection: While this compound itself is not fluorescent, the introduction of a bulky, chromophoric group can improve detection. For more sensitive fluorescence detection, analogues of sulfonyl chlorides containing fluorophores (e.g., dansyl chloride) are commonly used. The principles of the derivatization reaction, however, remain the same.

Workflow for Amino Acid Analysis using this compound Derivatization.

Experimental Protocol: Derivatization of Amino Acids

This protocol provides a general procedure for the derivatization of amino acids with a sulfonyl chloride reagent for HPLC analysis.

Materials:

-

Amino acid standard solution or protein hydrolysate

-

1 M Sodium bicarbonate buffer (pH 9.0)

-

This compound solution in acetone (e.g., 10 mg/mL)

-

Acetonitrile

-

Formic acid

-

HPLC system with a C18 column and UV-Vis detector

Procedure:

-

To 100 µL of the amino acid sample in a microcentrifuge tube, add 100 µL of 1 M sodium bicarbonate buffer to adjust the pH for the reaction.

-

Add 200 µL of the this compound solution in acetone.

-

Vortex the mixture and incubate at a controlled temperature (e.g., 40-60 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

-

After incubation, the reaction can be stopped by adding a small amount of a primary amine solution (e.g., glycine) to quench the excess sulfonyl chloride.

-

Centrifuge the sample to pellet any precipitate.

-

Inject an aliquot of the supernatant into the HPLC system for analysis.

-

Separation is typically achieved using a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of an ion-pairing agent like formic acid.

-

Detection is performed at a wavelength where the sulfonamide derivatives absorb.

Conclusion

This compound is a versatile reagent with a well-defined chemical structure and reactivity profile. Its primary utility in the fields of proteomics and drug development lies in its ability to derivatize primary and secondary amines, such as those found in amino acids and peptides. This derivatization enhances the analytical properties of these biomolecules, facilitating their separation and sensitive detection by techniques like HPLC. The straightforward synthesis and derivatization protocols make this compound and its analogues accessible and valuable tools for researchers and scientists in these disciplines.

References

Synthesis of 1-Dodecanesulfonyl Chloride from Dodecanethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-dodecanesulfonyl chloride from 1-dodecanethiol. Sulfonyl chlorides are crucial intermediates in organic synthesis, serving as precursors for the preparation of sulfonamides, sulfonate esters, and other important sulfur-containing compounds widely utilized in medicinal chemistry and materials science. This document details various synthetic methodologies, presents comparative quantitative data, and provides explicit experimental protocols.

Introduction

The conversion of thiols to sulfonyl chlorides is a key transformation in organic chemistry. The primary method for this conversion is the oxidative chlorination of the thiol functional group. While classical methods often employ hazardous reagents like gaseous chlorine, recent advancements have led to the development of milder, more efficient, and environmentally benign protocols.[1][2] This guide focuses on modern and practical laboratory-scale syntheses of this compound from 1-dodecanethiol, offering a comparative analysis of different approaches.

Comparative Analysis of Synthetic Methodologies

Several reagent systems have been effectively employed for the oxidative chlorination of thiols. The choice of method often depends on factors such as reaction time, yield, cost of reagents, and functional group tolerance. Below is a summary of quantitative data for different methodologies applicable to the synthesis of long-chain alkanesulfonyl chlorides.

| Reagent System | Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Trichloroisocyanuric acid | 1-Dodecanethiol | 30 min | 0-5 | 61 | [1] |

| H₂O₂ / SOCl₂ | Aliphatic Thiols | 1 min | 25 | up to 97 | [2] |

| H₂O₂ / ZrCl₄ | Aliphatic Thiols | 1 min | Room Temp. | up to 98 | [3] |

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These protocols are based on published literature and represent reliable methods for the preparation of this compound.

Method 1: Oxidation with Trichloroisocyanuric Acid

This protocol provides a convenient laboratory-scale synthesis using a stable and easy-to-handle chlorinating agent.[1]

Reagents:

-

1-Dodecanethiol (1.74 g, 8.6 mmol)

-

Trichloroisocyanuric acid (2.90 g, 12.5 mmol)

-

Acetonitrile (32 mL)

-

Water (8 mL)

-

Ethyl acetate (30 mL)

-

Petroleum ether (50 mL)

-

1% HCl (aq) (50 mL)

-

Anhydrous Na₂SO₄

Procedure:

-

To a stirring solution of 1-dodecanethiol in a mixture of acetonitrile and water (4:1 v/v, 40 mL) in an ice bath, add trichloroisocyanuric acid portion-wise. Maintain the reaction temperature at or below 5 °C during the addition.

-

Stir the mixture for 30 minutes in the ice bath.

-

Remove the precipitated cyanuric acid by filtration and wash it with ethyl acetate (30 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure, ensuring the bath temperature does not exceed 30 °C.

-

Dissolve the crude product in petroleum ether (50 mL) and wash with cold 1% aqueous HCl (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product as a white powder (1.40 g, 61% yield).[1]

Method 2: Direct Oxidative Chlorination with H₂O₂ and SOCl₂

This method is a highly efficient and rapid procedure for the conversion of thiols to sulfonyl chlorides.[2]

General Procedure for Aliphatic Thiols:

Reagents:

-

Thiol (e.g., 1-Dodecanethiol) (2 mmol)

-

30% Hydrogen peroxide (6 mmol, 0.6 mL)

-

Thionyl chloride (2 mmol, 0.14 mL)

-

Acetonitrile (CH₃CN)

Procedure:

-

In a suitable reaction vessel, prepare a mixture of the thiol (2 mmol), 30% H₂O₂ (6 mmol), and thionyl chloride (2 mmol).

-

Stir the mixture in acetonitrile at 25 °C. The reaction is typically very fast, often completing within 1 minute for aliphatic thiols.[2]

-

Upon completion, the reaction mixture can be worked up by extraction and purification, typically by removing the solvent under reduced pressure and purifying the residue if necessary.

Product Characterization

The synthesized this compound can be characterized using standard analytical techniques.

| Analysis | Data |

| Melting Point | 38–39 °C |

| ¹H NMR (300 MHz, CDCl₃) | δ 0.883 (t, J = 6.8, 3H), 1.20–1.40 (m, 16H), 1.40-1.55 (m, 2H), 1.85-2.00 (m, 2H), 3.65 (t, J = 7.5, 2H) |

| IR Spectroscopy | Characteristic strong absorption bands for the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound from 1-dodecanethiol.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 1-dodecanethiol can be accomplished through several effective methods. The use of trichloroisocyanuric acid offers a straightforward procedure with a simple work-up.[1] For higher efficiency and shorter reaction times, the combination of hydrogen peroxide with either thionyl chloride or zirconium tetrachloride presents a powerful alternative.[2][3] The selection of the most appropriate method will be guided by the specific requirements of the research or development project, including scale, desired purity, and available resources. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field of chemical synthesis.

References

An In-Depth Technical Guide to the Laboratory Preparation of 1-Dodecanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of 1-dodecanesulfonyl chloride, a key intermediate in organic synthesis. It details multiple synthetic pathways, presents quantitative data in a structured format, and includes detailed experimental protocols and safety information.

Introduction

This compound is a valuable reagent used in the synthesis of various organic compounds, including surfactants, sulfonamides, and sulfonate esters. Its long alkyl chain imparts specific solubility and reactivity characteristics that are leveraged in drug development and material science. This document outlines the primary methods for its preparation, focusing on safety and practicality in a laboratory setting.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the final product is provided below.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Dodecanethiol | C₁₂H₂₆S | 202.40 | -7.5 | 266-283 |

| Trichloroisocyanuric Acid | C₃Cl₃N₃O₃ | 232.41 | 246-247 (decomposes) | N/A |

| This compound | C₁₂H₂₅ClO₂S | 268.84 | 39-42 [1] | 126-130 @ 4 mmHg [2] |

| Sodium 1-Dodecanesulfonate | C₁₂H₂₅NaO₃S | 272.38 | >300 | N/A |

| 1-Dodecyl Bromide | C₁₂H₂₅Br | 249.24 | -11 to -9 | 276 |

Synthetic Routes and Experimental Protocols

There are several established methods for the preparation of this compound. The most common laboratory-scale synthesis starts from 1-dodecanethiol. Alternative routes include the conversion of sodium 1-dodecanesulfonate or the synthesis from 1-dodecyl bromide.

Route 1: Oxidation of 1-Dodecanethiol with Trichloroisocyanuric Acid

This method is a safer alternative to the traditional use of chlorine gas and is well-suited for a laboratory setting.[3]

Reaction Scheme:

Materials:

-

1-Dodecanethiol (1.74 g, 8.6 mmol)

-

Trichloroisocyanuric acid (2.90 g, 12.5 mmol)

-

Acetonitrile (32 mL)

-

Deionized water (8 mL)

-

Ethyl acetate (30 mL)

-

Petroleum ether (50 mL)

-

1% Hydrochloric acid (aq) (50 mL)

-

Anhydrous sodium sulfate

-

Round-bottom flask (100 mL), magnetic stirrer, ice bath, filtration apparatus.

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.74 g of 1-dodecanethiol in a mixture of 32 mL of acetonitrile and 8 mL of water.

-

Cool the stirring solution in an ice bath.

-

Add 2.90 g of trichloroisocyanuric acid portion-wise, ensuring the reaction temperature does not exceed 5°C.[3]

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes. A precipitate of cyanuric acid will form.

-

Remove the cyanuric acid precipitate by filtration and wash it with 30 mL of ethyl acetate.

-

Combine the filtrate and the ethyl acetate wash.

-

Concentrate the combined organic solution under reduced pressure. The bath temperature should be kept below 30°C to minimize hydrolysis of the product.

-

Dissolve the crude product in 50 mL of petroleum ether.

-

Wash the petroleum ether solution with 50 mL of cold 1% aqueous HCl.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to yield this compound as a white solid.[3]

Quantitative Data:

-

Yield: Approximately 1.40 g (61%)[3]

-

Purity: Can be further purified by recrystallization from a suitable solvent like hexane.

Route 2: Synthesis from Sodium 1-Dodecanesulfonate (Generalized Procedure)

This method involves the conversion of the sulfonic acid salt to the sulfonyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. This is a general procedure for the synthesis of sulfonyl chlorides from their corresponding salts.[1][4]

Reaction Scheme:

Materials:

-

Sodium 1-dodecanesulfonate

-

Thionyl chloride (or oxalyl chloride)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Reaction flask with reflux condenser and gas trap.

Procedure:

-

Ensure all glassware is thoroughly dried.

-

In a round-bottom flask under an inert atmosphere, suspend the powdered sodium 1-dodecanesulfonate in an excess of thionyl chloride (or a solution of oxalyl chloride in an anhydrous solvent).

-

The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.[4] The reaction should be monitored by a suitable method (e.g., TLC, GC-MS) to determine completion.

-

After cooling to room temperature, the excess thionyl chloride or oxalyl chloride is carefully removed by distillation under reduced pressure.

-

The crude this compound is then purified, typically by vacuum distillation or recrystallization.

Route 3: Synthesis from 1-Dodecyl Bromide (via 1-Dodecanethiol)

This two-step process involves the initial conversion of 1-dodecyl bromide to 1-dodecanethiol, which is then oxidized to this compound as described in Route 1.

Reaction Scheme:

Step 1: C₁₂H₂₅Br + NaSH → C₁₂H₂₅SH + NaBr Step 2: C₁₂H₂₅SH + Oxidizing Agent → C₁₂H₂₅SO₂Cl

Materials:

-

1-Dodecyl bromide

-

Sodium hydrosulfide (NaSH)

-

Ethanol or a similar solvent

-

Reaction flask with reflux condenser.

Procedure:

-

Dissolve 1-dodecyl bromide in ethanol in a round-bottom flask.

-

Add a solution of sodium hydrosulfide in ethanol to the flask.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by GC-MS.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude 1-dodecanethiol can be purified by distillation under reduced pressure. It is then used as the starting material in Route 1.

Data Summary

The following table summarizes the key quantitative parameters for the primary synthetic route.

Table 2: Summary of Synthetic Protocol for Route 1

| Parameter | Value | Reference |

| Starting Material | 1-Dodecanethiol | [3] |

| Reagent | Trichloroisocyanuric Acid | [3] |

| Solvent | Acetonitrile/Water (4:1) | [3] |

| Reaction Temperature | 0-5 °C | [3] |

| Reaction Time | 30 minutes | [3] |

| Yield | 61% | [3] |

| Purification Method | Liquid-liquid extraction, evaporation | [3] |

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the primary synthetic route and the general reaction pathway.

Safety and Handling

This compound:

-

Hazards: May cause an allergic skin reaction.[4][5][6][7] It is moisture-sensitive and should be handled in a dry environment.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7][8]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[8]

1-Dodecanethiol:

-

Hazards: Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

PPE: Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area. Has a strong, unpleasant odor.

Trichloroisocyanuric Acid:

-

Hazards: Strong oxidizing agent. Contact with combustible material may cause fire. Causes serious eye irritation.

-

PPE: Wear protective gloves, clothing, and eye/face protection.

-

Handling: Keep away from heat and combustible materials.

Thionyl Chloride and Oxalyl Chloride:

-

Hazards: Highly corrosive and react violently with water. Cause severe skin burns and eye damage. Toxic if inhaled.

-

PPE: Must be handled with extreme care, using appropriate gloves, clothing, and full-face protection in a certified chemical fume hood.

-

Handling: Work in a well-ventilated fume hood. Have appropriate quenching agents and emergency procedures in place.

Always consult the Safety Data Sheet (SDS) for each chemical before use. [6][7][8]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Dodecanethiol: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Reactivity of Long-Chain Sulfonyl Chlorides with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction between long-chain sulfonyl chlorides and primary amines, a fundamental transformation in organic synthesis with significant implications for drug discovery and development. The resulting long-chain sulfonamides are of increasing interest due to their unique physicochemical properties and diverse biological activities. This document details the reaction mechanism, key influencing factors, quantitative data, experimental protocols, and applications in medicinal chemistry.

Core Reaction: Sulfonamide Formation

The reaction of a sulfonyl chloride with a primary amine is a classic example of nucleophilic acyl substitution at the sulfur atom, leading to the formation of a stable sulfonamide bond. The overall transformation can be represented as follows:

R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl

where R is a long alkyl chain and R' is an alkyl or aryl group.

Reaction Mechanism

The reaction proceeds through a stepwise addition-elimination mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Factors Influencing Reactivity and Selectivity

Several parameters critically influence the rate and outcome of the reaction between long-chain sulfonyl chlorides and primary amines. Careful control of these factors is essential to maximize the yield of the desired mono-sulfonated product and minimize side reactions.

Key Reaction Parameters:

-

Stoichiometry: The molar ratio of the amine to the sulfonyl chloride is crucial. Using a slight excess of the primary amine can help to ensure the complete consumption of the sulfonyl chloride.

-

Base: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like pyridine or a tertiary amine like triethylamine is commonly used to scavenge the HCl produced. The base should be strong enough to neutralize the acid but not so strong as to deprotonate the newly formed sulfonamide, which could lead to side reactions.

-

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to improve selectivity for mono-sulfonylation.

-

Rate of Addition: Slow, dropwise addition of the sulfonyl chloride to the amine solution helps to maintain a low concentration of the electrophile, which favors the reaction with the more nucleophilic primary amine over potential side reactions.

-

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used. The choice of solvent can affect the solubility of the reactants and the reaction kinetics.

The Challenge of Di-sulfonylation

A common side reaction when using primary amines is di-sulfonylation, where the initially formed mono-sulfonamide is further sulfonylated. This occurs because the hydrogen on the nitrogen of the mono-sulfonamide is acidic and can be removed by the base, creating a nucleophilic sulfonamide anion that can react with another molecule of the sulfonyl chloride.

Strategies to Minimize Di-sulfonylation:

-

Control Stoichiometry: Use a 1:1 molar ratio of amine to sulfonyl chloride or a slight excess of the amine.

-

Slow Addition: Add the sulfonyl chloride slowly to the reaction mixture.

-

Low Temperature: Perform the reaction at 0 °C or below.

-

Choice of Base: Use a weaker or sterically hindered base.

Quantitative Data on Reactivity

The reactivity of sulfonyl chlorides with primary amines is generally high, often leading to excellent yields of the corresponding sulfonamides. The following tables summarize representative quantitative data for these reactions, with a focus on long-chain substrates.

| Sulfonyl Chloride | Primary Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzenesulfonyl chloride | 1-Octylamine | 1 M NaOH | Water | RT | - | 98 | [1] |

| p-Toluenesulfonyl chloride | Aniline | Pyridine | - | 0-25 | - | 100 | [2] |

| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | 0 - RT | 6 | 86 | [2] |

| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 | - | 100 | [2] |

Table 1: Reaction of Aryl Sulfonyl Chlorides with Primary Amines.

| Sulfonyl Chloride | Primary Amine | Base | Solvent | Temp. (°C) | Time | Yield (%) |

| Dodecanesulfonyl chloride | n-Butylamine | Triethylamine | Dichloromethane | 0 to RT | 12h | High |

| Octanesulfonyl chloride | Benzylamine | Pyridine | Dichloromethane | 0 to RT | 12h | High |

| Hexadecanesulfonyl chloride | Cyclohexylamine | Triethylamine | THF | 0 to RT | 24h | Moderate to High |

Table 2: Representative Reactions of Aliphatic Long-Chain Sulfonyl Chlorides with Primary Amines (Expected Outcomes).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of long-chain sulfonamides.

General Protocol for the Synthesis of N-Alkyl-Arenesulfonamides

This protocol describes a typical procedure for the reaction of an aromatic sulfonyl chloride with a long-chain primary amine.

Materials:

-

Aromatic sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.0 mmol)

-

Long-chain primary amine (e.g., 1-octylamine, 1.05 mmol)

-

Triethylamine (1.5 mmol)

-

Anhydrous dichloromethane (DCM, 10 mL)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the long-chain primary amine and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the stirred solution.

-

Dissolve the aromatic sulfonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-alkyl-arenesulfonamide.

Protocol for the Synthesis of N-Alkyl-Alkanesulfonamides

This protocol is adapted for the reaction of a long-chain aliphatic sulfonyl chloride with a primary amine. Given the non-polar nature of both reactants and the product, purification may require careful optimization of chromatographic conditions or recrystallization from a suitable solvent system.

Materials:

-

Long-chain alkanesulfonyl chloride (e.g., dodecanesulfonyl chloride, 1.0 mmol)

-

Primary amine (e.g., n-butylamine, 1.05 mmol)

-

Pyridine (2.0 mmol)

-

Anhydrous tetrahydrofuran (THF, 10 mL)

-

Diethyl ether

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Diethyl Ether for elution

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine in anhydrous THF.

-

Cool the solution to 0 °C and add pyridine.

-

Slowly add the long-chain alkanesulfonyl chloride to the stirred solution.

-

Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, dilute the reaction mixture with diethyl ether and wash with 1 M HCl (to remove pyridine), followed by saturated NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

-

The crude product, a long-chain N-alkyl-alkanesulfonamide, can be purified by flash chromatography on silica gel using a gradient of hexane and diethyl ether or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.

Applications in Drug Development

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anticancer, antiviral, and anti-inflammatory drugs.[3] The incorporation of a long alkyl chain can significantly increase the lipophilicity of the molecule, which can be a desirable property for enhancing membrane permeability and targeting specific biological environments.[4]

Examples of Drug Classes Containing the Sulfonamide Moiety:

-

Antibacterial Agents: The original "sulfa drugs" are a class of antibiotics that act by inhibiting bacterial folic acid synthesis.

-

Diuretics: Thiazide diuretics, such as hydrochlorothiazide, contain a sulfonamide group and are used to treat high blood pressure.

-

Anticancer Agents: Several modern anticancer drugs incorporate a sulfonamide moiety, which can contribute to their binding to target enzymes.

-

Antiviral Agents: Some HIV protease inhibitors contain a sulfonamide group, which is crucial for their activity.

While a specific, widely marketed drug featuring a long-chain sulfonyl chloride in its synthesis is not prominently documented in publicly available literature, the synthesis of lipophilic sulfonamide derivatives is an active area of research in medicinal chemistry for the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

Visualizations

Reaction Mechanism

Caption: General mechanism of sulfonamide formation.

Experimental Workflow

Caption: A typical experimental workflow for sulfonamide synthesis.

Factors Influencing Reaction Outcome

Caption: Key factors influencing the outcome of sulfonamide synthesis.

References

Navigating the Solubility of 1-Dodecanesulfonyl Chloride: A Technical Guide for Researchers

An in-depth guide for scientists and drug development professionals on the solubility characteristics of 1-dodecanesulfonyl chloride in common organic solvents, providing predictive insights and detailed experimental methodologies.

Introduction

This compound (C₁₂H₂₅ClO₂S), a long-chain alkanesulfonyl chloride, is a versatile reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonic esters, which are prevalent in medicinal chemistry. The efficiency of synthetic routes, purification strategies, and formulation development involving this reagent are critically dependent on its solubility in various organic solvents. This technical guide offers a comprehensive overview of the predicted solubility of this compound, alongside detailed experimental protocols for its quantitative and qualitative determination, to empower researchers in optimizing their chemical processes.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₂H₂₅ClO₂S |

| Molecular Weight | 268.84 g/mol [1] |

| Appearance | Solid |

| Melting Point | 41-42 °C |

| Boiling Point | 126-130 °C at 4 mmHg |

Data sourced from various chemical suppliers and databases.

Predicted Solubility Profile

This structure suggests the following solubility trends:

-

High Solubility is anticipated in moderately polar and nonpolar aprotic solvents that can accommodate the long alkyl chain while interacting with the polar head group. This includes:

-

Halogenated hydrocarbons: Dichloromethane, Chloroform

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Ketones: Acetone, Methyl ethyl ketone (MEK)

-

Esters: Ethyl acetate

-

-

Moderate to Low Solubility is expected in:

-

Nonpolar hydrocarbon solvents: Hexane, Toluene. The large nonpolar chain should facilitate some dissolution, but the polar sulfonyl chloride group may limit miscibility.

-

-

Reactive/Insoluble in:

-

Protic solvents: Water, alcohols (e.g., methanol, ethanol). This compound is expected to be largely insoluble in water due to its long hydrophobic tail. Furthermore, sulfonyl chlorides are reactive towards protic solvents, undergoing solvolysis to form the corresponding sulfonic acid or ester. This reactivity precludes simple solubility measurements in these media.

-

The following table summarizes the predicted solubility of this compound in common organic solvents. It is crucial to note that these are estimations and should be confirmed experimentally.

| Solvent Class | Solvent | Predicted Solubility | Potential for Reaction |

| Alcohols | Methanol, Ethanol | Low / Reactive | High (Solvolysis) |

| Ethers | Diethyl ether, THF | High | Low |

| Ketones | Acetone, MEK | High | Low |

| Esters | Ethyl acetate | High | Low |

| Halogenated | Dichloromethane | High | Low |

| Hydrocarbons | Hexane, Toluene | Moderate to Low | Low |

| Protic | Water | Very Low / Reactive | High (Hydrolysis) |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development. Below are detailed protocols for both qualitative and quantitative assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility and is useful for initial solvent screening.

Objective: To visually determine if this compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.

Materials:

-

This compound

-

A selection of anhydrous organic solvents

-

Small, dry test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Spatula

Procedure:

-

Add approximately 20-30 mg of this compound to a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature using a vortex mixer or by continuous stirring.

-

Visually inspect the solution against a dark, contrasting background.

-

Record the observation:

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles are still visible.

-

Insoluble: The solid shows no apparent sign of dissolution.

-

Quantitative Solubility Determination (Gravimetric Method)

This protocol allows for the precise determination of the solubility of this compound in a specific solvent at a given temperature.

Objective: To determine the mass of this compound that can be dissolved in a given volume of solvent to create a saturated solution.

Materials:

-

This compound

-

Anhydrous solvent of interest

-

Scintillation vials or other sealable glass containers

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Pre-weighed collection vials

-

Vacuum oven or nitrogen stream for solvent evaporation

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure saturation.

-

Pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours). The presence of undissolved solid at the end of this period confirms that the solution is saturated.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and dispense a precise volume of the filtrate into a pre-weighed collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the vial containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

Express the solubility in terms of g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the filtered aliquot.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Caption: Workflow for quantitative solubility determination.

This comprehensive guide provides a framework for understanding and experimentally determining the solubility of this compound. By combining predictive knowledge with robust experimental protocols, researchers can effectively integrate this important reagent into their synthetic and development workflows.

References

Spectroscopic data of 1-Dodecanesulfonyl chloride (NMR, IR, Mass Spec)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-dodecanesulfonyl chloride (CAS No. 13450-79-0), a key intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

This compound is a long-chain aliphatic sulfonyl chloride. Its molecular formula is C₁₂H₂₅ClO₂S, and it has a molecular weight of 268.84 g/mol . The spectroscopic data presented herein provides critical information for the structural elucidation and quality control of this compound. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.55 | Triplet | 2H | -CH₂-SO₂Cl |

| ~1.85 | Multiplet | 2H | -CH₂-CH₂-SO₂Cl |

| ~1.25-1.40 | Multiplet | 18H | -(CH₂)₉- |

| ~0.88 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~63.0 | -CH₂-SO₂Cl |

| ~31.9 | -(CH₂)ₙ- |

| ~29.6 | -(CH₂)ₙ- |

| ~29.5 | -(CH₂)ₙ- |

| ~29.3 | -(CH₂)ₙ- |

| ~29.0 | -(CH₂)ₙ- |

| ~28.5 | -(CH₂)ₙ- |

| ~24.8 | -CH₂-CH₂-SO₂Cl |

| ~22.7 | -(CH₂)ₙ- |

| ~14.1 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925, 2854 | Strong | C-H stretch (alkane) |

| 1467 | Medium | C-H bend (alkane) |

| 1377 | Strong | S=O stretch (asymmetric) |

| 1167 | Strong | S=O stretch (symmetric) |

| 585 | Strong | S-Cl stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 268/270 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 169 | Moderate | [M - SO₂Cl]⁺ |

| 99/101 | Moderate | [SO₂Cl]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

NMR Spectroscopy

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient relaxation delay to ensure accurate integration. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid or solid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

The Synthetic Versatility of 1-Dodecanesulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

1-Dodecanesulfonyl chloride, a prominent member of the sulfonyl chloride family, serves as a versatile and critical reagent in modern organic synthesis. Its utility stems from the highly reactive sulfonyl chloride moiety attached to a long lipophilic dodecyl chain. This unique structure allows for the introduction of the dodecanesulfonyl group into a wide array of organic molecules, thereby modifying their chemical and physical properties. This technical guide explores the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.

Core Applications in Organic Synthesis

The primary applications of this compound revolve around its reactivity towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters. These functional groups are integral to the fields of medicinal chemistry, materials science, and chemical biology.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of N-substituted dodecanesulfonamides. The sulfonamide functional group is a key pharmacophore found in numerous therapeutic agents, exhibiting a broad range of biological activities. The long dodecyl chain can impart increased lipophilicity to drug candidates, potentially enhancing their membrane permeability and pharmacokinetic profiles. The general reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

A typical procedure involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base like pyridine or triethylamine at temperatures ranging from 0 to 25 °C. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction.

Formation of Sulfonate Esters

This compound readily reacts with alcohols in the presence of a base to form sulfonate esters, also known as dodecylsulfonates or "dodecylates". This transformation is pivotal for converting a poor leaving group (hydroxyl) into an excellent leaving group (dodecylsulfonate). The resulting dodecylsulfonate group is a stable and effective leaving group in nucleophilic substitution (SN2) and elimination (E1, E2) reactions. This "activation" of alcohols opens up a plethora of subsequent synthetic transformations. The formation of sulfonate esters typically proceeds with the retention of the stereochemical configuration of the alcohol, as the reaction occurs at the oxygen atom and not the chiral carbon.

Protecting Group for Amines and Phenols

The dodecanesulfonyl group can be employed as a protecting group for amines and phenols. Upon reaction with this compound, the nucleophilicity and basicity of amines are significantly reduced, allowing for selective reactions at other sites of the molecule. Similarly, the protection of electron-rich phenols as dodecylsulfonate esters can prevent their oxidation during subsequent synthetic steps. While the dodecanesulfonyl group is generally stable under both acidic and basic conditions, its removal can be challenging and often requires strong reducing conditions.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of sulfonamides and sulfonate esters using sulfonyl chlorides, which are applicable to this compound.

Table 1: Synthesis of N-Aryl Sulfonamides

| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Benzenesulfonyl chloride | Pyridine | - | 0-25 | - | 100 |

| 2 | p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | 0-25 | - | 100 |

| 3 | Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | - | 0-25 | - | 100 |

Data adapted from a study on regioselective synthesis of 3-arylindoles.

Table 2: One-Pot Synthesis of Sulfonamides from Thiols

| Entry | Thiol | Amine | Oxidizing System | Solvent | Yield (%) | |---|---|---|---|---| | 1 | Thiophenol | Aniline | N-Chlorosuccinimide/Tetrabutylammonium chloride | Acetonitrile | High | | 2 | Benzyl mercaptan | Morpholine | N-Chlorosuccinimide/Tetrabutylammonium chloride | Acetonitrile | High |

This table illustrates an alternative in-situ generation of the sulfonyl chloride from a thiol, followed by reaction with an amine.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Dodecylsulfonamides

-

Materials: this compound, primary or secondary amine, pyridine (or triethylamine), dichloromethane (DCM).

-

Procedure:

-

Dissolve the amine (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

To the cooled solution, add a solution of this compound (1.05 eq) in dry dichloromethane dropwise over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-dodecylsulfonamide.

-

Protocol 2: General Procedure for the Synthesis of Dodecylsulfonate Esters

-

Materials: this compound, alcohol, pyridine (or triethylamine), dichloromethane (DCM).

-

Procedure:

-

Dissolve the alcohol (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C.

-

Slowly add this compound (1.2 eq) to the stirred solution.

-

Maintain the reaction at 0 °C for 1-4 hours or until TLC analysis indicates the consumption of the starting alcohol.

-

Pour the reaction mixture into cold water and separate the organic layer.

-

Wash the organic layer with cold 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent in vacuo.

-

The resulting crude dodecylsulfonate ester can often be used in the next step without further purification. If necessary, purify by column chromatography.

-

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships of this compound applications.

Caption: General workflow for the synthesis of N-dodecylsulfonamides.

Caption: General workflow for the synthesis of dodecylsulfonate esters.

Caption: Logical relationships of this compound's applications.

1-Dodecanesulfonyl Chloride: A Versatile Precursor for the Synthesis of Novel Sulfonamides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecanesulfonyl chloride, a long-chain aliphatic sulfonyl chloride, serves as a crucial building block in the synthesis of a diverse array of N-substituted dodecanesulfonamides. This class of compounds is of significant interest to the pharmaceutical and agrochemical industries due to the wide range of biological activities exhibited by sulfonamide derivatives. The incorporation of the twelve-carbon alkyl chain can impart unique physicochemical properties, such as increased lipophilicity, which can influence a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the synthesis of sulfonamides using this compound as a precursor, including detailed experimental protocols, quantitative data, and insights into the biological activities of the resulting compounds.

Synthesis of N-Substituted Dodecanesulfonamides

The most common and direct method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general reaction scheme is as follows:

Caption: General reaction scheme for the synthesis of N-substituted dodecanesulfonamides.

Experimental Protocols

Detailed methodologies for the synthesis of various classes of dodecanesulfonamides are provided below. These protocols are based on established procedures for sulfonamide synthesis and can be adapted for specific substrates.

Protocol 1: Synthesis of N-Aryl Dodecanesulfonamides

This protocol describes the reaction of this compound with an aromatic amine, such as a substituted aniline.

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, p-toluidine, p-chloroaniline)

-

Pyridine (or other suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in dichloromethane.

-

Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in dichloromethane to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Synthesis of N-Alkyl Dodecanesulfonamides

This protocol outlines the synthesis of dodecanesulfonamides from aliphatic amines.

Materials:

-

This compound

-

Aliphatic amine (e.g., butylamine, piperidine, morpholine)

-

Triethylamine (or other suitable base)

-

Tetrahydrofuran (THF) or other suitable aprotic solvent

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Combine the aliphatic amine (1.0 eq) and triethylamine (1.2 eq) in THF in a round-bottom flask and cool to 0 °C.

-

Add this compound (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC.

-

After the reaction is complete, quench with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo to yield the crude N-alkyl dodecanesulfonamide.

-

Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Synthesis of N-Dodecanesulfonyl Amino Acids

This protocol details the N-acylation of an amino acid, such as glycine, using this compound in a Schotten-Baumann reaction. This method is analogous to the synthesis of N-decanoylglycine from decanoyl chloride.[1]

Materials:

-

This compound

-

Glycine (or other amino acid)

-

Sodium hydroxide (NaOH)

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether or other suitable organic solvent for washing

-

Standard laboratory glassware

Procedure:

-

Dissolve the amino acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.1 eq) in a flask and cool to 0-5 °C.

-

Add this compound (1.05 eq) portion-wise or as a solution in a water-immiscible organic solvent, maintaining the temperature below 10 °C and the pH between 10 and 11 by the addition of NaOH solution as needed.

-

Stir the mixture vigorously for 2-4 hours at low temperature.

-

After the reaction is complete (indicated by the disappearance of the sulfonyl chloride), wash the aqueous solution with diethyl ether to remove any unreacted sulfonyl chloride.

-

Acidify the aqueous layer to a pH of approximately 2 with concentrated HCl to precipitate the N-dodecanesulfonyl amino acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of N-substituted sulfonamides. While specific data for this compound reactions are not widely published, the tables provide expected ranges based on analogous reactions with other sulfonyl chlorides.

Table 1: Reaction Conditions and Yields for N-Aryl Sulfonamide Synthesis

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Pyridine | DCM | 0 to RT | 12-24 | 75-90 |

| p-Toluidine | Pyridine | DCM | 0 to RT | 12-24 | 80-95 |

| p-Chloroaniline | Pyridine | DCM | 0 to RT | 12-24 | 70-85 |

Table 2: Reaction Conditions and Yields for N-Alkyl Sulfonamide Synthesis

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| n-Butylamine | Triethylamine | THF | 0 to RT | 4-12 | 85-95 |

| Piperidine | Triethylamine | THF | 0 to RT | 2-8 | 90-98 |

| Morpholine | Triethylamine | THF | 0 to RT | 2-8 | 90-98 |

Table 3: Reaction Conditions and Yields for N-Dodecanesulfonyl Amino Acid Synthesis

| Amino Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Glycine | NaOH | Water | 0-10 | 2-4 | 70-90 |

| Alanine | NaOH | Water | 0-10 | 2-4 | 65-85 |

| Valine | NaOH | Water | 0-10 | 2-4 | 60-80 |

Biological Activity of Dodecanesulfonamide Derivatives

Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The long alkyl chain of dodecanesulfonamides can enhance their interaction with biological membranes and lipophilic binding sites, potentially leading to improved potency and altered selectivity profiles.

Antimicrobial Activity

Long-chain N-substituted amides have been shown to exhibit antimicrobial activity against a range of bacteria, yeasts, and molds.[2] While specific studies on dodecanesulfonamides are limited, it is plausible that these compounds would also possess antimicrobial properties. The lipophilic dodecyl chain could facilitate the penetration of the molecule through the microbial cell wall and membrane.

Potential Signaling Pathways and Mechanisms of Action:

The antimicrobial action of sulfonamides often involves the inhibition of essential metabolic pathways. For example, many antibacterial sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

Caption: Potential mechanism of antibacterial action of dodecanesulfonamides.

Antifungal Activity

Novel arylsulfonamides have been evaluated for their in vitro antifungal activity against various Candida species.[3] The fungistatic or fungicidal effects observed suggest that sulfonamide derivatives are a promising scaffold for the development of new antifungal agents. The introduction of a long alkyl chain could enhance the antifungal profile of these compounds.

Experimental Workflows and Logical Relationships

The synthesis and evaluation of dodecanesulfonamides involve a logical progression of steps, from the initial reaction to purification and subsequent biological testing.

Caption: Experimental workflow for the synthesis and biological evaluation of dodecanesulfonamides.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of N-substituted dodecanesulfonamides. The straightforward reaction with primary and secondary amines allows for the generation of diverse chemical libraries. The inherent biological activity of the sulfonamide functional group, coupled with the lipophilic nature of the dodecyl chain, makes these compounds promising candidates for drug discovery and development, particularly in the search for novel antimicrobial agents. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis and application of this interesting class of molecules. Further investigation into the specific biological activities of dodecanesulfonamide derivatives is warranted to fully elucidate their therapeutic potential.

References

Methodological & Application